molecular formula C19H13FN2O3 B12920223 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid CAS No. 924634-66-2

8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Cat. No.: B12920223
CAS No.: 924634-66-2
M. Wt: 336.3 g/mol
InChI Key: UXTGRGZIHAMALQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. This molecule integrates two highly bioactive heterocyclic systems: a quinoline core and an indole moiety, creating a multifunctional scaffold with significant research potential . The structural configuration of this reagent is critical to its function. The quinoline-4-carboxylic acid foundation is a well-established pharmacophore, with the carboxylic acid group at position 3 and the carbonyl at position 4 being essential for biological activity, particularly in compounds targeting nucleic acid topologies . The addition of a fluorine atom at the 8-position is a classic bioisostere strategy known to enhance membrane permeability and metabolic stability in drug discovery . The indole group, a privileged structure in medicinal chemistry, is extensively documented for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This combination creates a unique chemical entity particularly valuable for investigating new therapeutic agents. Primary Research Applications: • Anticancer Agent Development: Quinoline-4-carboxylic acid derivatives and indole compounds have demonstrated significant, selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) in preclinical studies . The presence of both scaffolds suggests potential for enhanced activity and novel mechanism-of-action studies. • Antimicrobial Research: The fluoroquinolone structural motif is known to inhibit bacterial DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication . This compound provides a structurally novel platform for exploring new antibiotics, especially against resistant strains. • Mechanistic Biochemistry Studies: Researchers can utilize this compound to probe enzyme interactions, particularly with topoisomerases, and to study intercalation with biological macromolecules. The indole moiety may facilitate interactions with various cellular receptors and signaling pathways . Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not certified for diagnostic, therapeutic, or human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

CAS No.

924634-66-2

Molecular Formula

C19H13FN2O3

Molecular Weight

336.3 g/mol

IUPAC Name

8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H13FN2O3/c20-13-6-3-5-12-16(19(24)25)18(23)15(22-17(12)13)8-10-9-21-14-7-2-1-4-11(10)14/h1-7,9,21,23H,8H2,(H,24,25)

InChI Key

UXTGRGZIHAMALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=C(C(=C4C=CC=C(C4=N3)F)C(=O)O)O

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Conditions for Quinoline Core Synthesis

Starting Material Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Isatin + chloracetone Na2CO3, Ca(OH)2, aqueous solution 25–100 Several hours ~90 Acidification precipitates product
Aniline + glycerol Acid catalyst, oxidizer 100–150 Several hours Variable Skraup synthesis, classical method

Attachment of the Indol-3-ylmethyl Group at Position 2

The 2-[(1H-indol-3-yl)methyl] substituent is introduced via:

  • Nucleophilic Substitution or Condensation : The quinoline intermediate bearing a suitable leaving group (e.g., halogen or activated methyl group) at position 2 can be reacted with 1H-indole-3-methanol or its derivatives under basic or acidic catalysis to form the C–C bond.

  • Fischer Indole Synthesis and Subsequent Coupling : Indole derivatives can be synthesized or modified via Fischer indolization, then coupled to the quinoline core through alkylation or condensation reactions.

Functional Group Transformations and Final Purification

  • The 3-hydroxy and 4-carboxylic acid groups are introduced or preserved through careful control of reaction conditions, often requiring protection/deprotection strategies to avoid side reactions.

  • Purification typically involves acid-base extraction, recrystallization, and chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and stability.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Quinoline ring formation Isatin + chloracetone + Na2CO3 + Ca(OH)2, reflux 2-methyl-3-hydroxyquinoline-4-carboxylic acid intermediate
2 Fluorination Selective fluorinating agent (e.g., NFSI), controlled temperature 8-fluoro substitution on quinoline ring
3 Indol-3-ylmethyl attachment Reaction with 1H-indole-3-methanol derivative, base or acid catalysis Formation of 2-[(1H-indol-3-yl)methyl] substituent
4 Purification Acid-base extraction, recrystallization, HPLC Pure 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Analytical and Monitoring Techniques

Research Findings and Optimization Notes

  • The condensation of isatin with halogenated acetone derivatives in alkaline media is a robust and high-yielding method for preparing hydroxyquinoline carboxylic acids, which can be adapted for fluorinated analogs by using fluorinated starting materials or fluorination steps post-quinoline formation.

  • The fluorination step requires careful control to avoid multiple substitutions or degradation of sensitive functional groups, often necessitating mild fluorinating agents and low temperatures.

  • The indol-3-ylmethyl group introduction benefits from pre-synthesized indole derivatives and optimized coupling conditions to maximize yield and regioselectivity.

  • The overall synthetic strategy balances reaction efficiency, cost-effectiveness, and scalability, making it suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives can possess significant antimicrobial properties. For instance, related compounds have been noted for their effectiveness against various bacterial strains.
  • Anticancer Properties : The quinoline core is often associated with anticancer activity. Compounds similar to 8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.

Mechanistic Studies

Mechanistic studies involving this compound focus on its interaction with biological targets such as enzymes and receptors. Understanding these interactions is crucial for predicting therapeutic effects and potential side effects.

Table 1: Structural Analogues and Their Biological Activities

Compound NameStructural FeaturesBiological Activity
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acidBromine substitutionAntimicrobial
8-Chloro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acidChlorine substitutionAnticancer
8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinolineBromine substitutionAntioxidant

Case Studies

Several studies have investigated the biological activities of this compound and its analogues:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline exhibited significant antibacterial activity against resistant bacterial strains, suggesting that 8-Fluoro compounds may also be effective in this regard.
  • Anticancer Research : In vitro studies revealed that compounds structurally related to 8-Fluoro showed promise in inhibiting tumor growth, indicating potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and topoisomerase enzymes. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Quinoline-4-carboxylic acid derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name (Reference) Substituents (Position) Molecular Weight Key Properties/Activities
Target Compound 8-F, 3-OH, 2-[(1H-indol-3-yl)methyl] ~345.3* Hypothesized antimicrobial/antitumor activity
6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid 6-Br, 3-OH, 2-[(1H-indol-3-yl)methyl] ~388.2 Structural analog; bromine may enhance lipophilicity
8-Fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid 8-F, 3-OH, 2-Me 221.2 Smaller substituent (methyl) improves solubility
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(3-OH-Ph) 299.7 Chlorine and phenolic group modulate electronic effects
2-Phenylquinoline-4-carboxylic acid derivatives (B28–B29, C1–C7) Varied 2-phenyl substituents 300–400 Halogenated phenyl groups enhance antitumor activity
7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid 7-Cl, 8-F, 4-OH, 3-COOH ~255.6 Dual halogenation (Cl, F) linked to DNA gyrase inhibition

*Calculated based on molecular formula C₁₉H₁₄FN₂O₃.

Physicochemical Properties

  • Solubility : The indolylmethyl group in the target compound likely reduces aqueous solubility compared to methyl or phenyl analogs (e.g., ), but improves membrane permeability .
  • Acidity : The 3-hydroxy and 4-carboxylic acid groups create a diprotic structure, with pKa values influencing ionization and binding to biological targets .

Research Findings and Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Position Functional Group Observed Impact (Evidence)
2 Indolylmethyl Enhanced π-π stacking; potential CNS targeting
3 Hydroxy Hydrogen-bond donor; improves target binding
8 Fluoro Increases electronegativity; mimics fluoroquinolone activity

Biological Activity

8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid (CAS No. 924634-66-2) is a complex organic compound that combines features of both quinoline and indole derivatives. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl group, suggests potential for diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H13FN2O3, with a molecular weight of approximately 336.32 g/mol. The compound features a quinoline core substituted with an indole moiety, which is known for its various biological activities.

PropertyValue
Molecular FormulaC19H13FN2O3
Molecular Weight336.32 g/mol
IUPAC Name8-fluoro-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid
CAS Number924634-66-2

Antimicrobial Activity

Compounds similar to 8-fluoro derivatives have shown significant antimicrobial properties. For instance, studies indicate that derivatives of the quinoline structure exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The compound's structural features may enhance its interaction with microbial targets, leading to increased efficacy.

Anticancer Properties

Research has highlighted the potential of 8-fluoro-3-hydroxyquinoline derivatives as anticancer agents. These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines significantly:

Cell LineViability Reduction (%)Reference
Caco-2 (Colon)39.8
A549 (Lung)35.0

The mechanism of action is believed to involve DNA intercalation and inhibition of topoisomerase activity, which are critical for DNA replication and transcription.

Other Pharmacological Activities

The compound's unique combination of functional groups may also confer additional pharmacological properties:

  • Antioxidant Activity : Quinoline derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Antiviral Activity : Some studies suggest that related compounds exhibit antiviral effects, particularly against RNA viruses, indicating potential for further exploration in viral infections .

Case Studies

A study on the synthesis and biological evaluation of related quinoline derivatives found that modifications to the indole ring significantly impacted biological activity. For example:

  • Compound R = 3-NO2 showed maximal antiviral activity with minimal cytotoxicity.

Additionally, another research effort demonstrated that specific substitutions on the quinoline ring could enhance antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-fluoroquinoline-4-carboxylic acid derivatives?

  • Methodology : A common approach involves cyclization of substituted anilines with β-keto esters under acidic conditions. For example, describes the synthesis of 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid via hydrolysis of ethyl esters using 10% NaOH in methanol (86.5% yield). Key steps include thermal cyclization in diphenyl ether (60% yield for ester intermediates) .
  • Optimization : Adjusting reaction temperature (e.g., 90°C for initial cyclization) and solvent polarity can improve yields.

Q. How can the purity and structural integrity of synthesized derivatives be verified?

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) for structural confirmation. For example, highlights spectral data (IR, MS, NMR) for related fluoroquinolones, emphasizing manual curation for quality assurance . Physicochemical properties like logP (e.g., 2.749 for a similar compound in ) can be determined via HPLC or computational tools .

Q. What safety protocols are critical when handling fluorinated quinoline derivatives?

  • Guidelines : Avoid inhalation and skin contact; use fume hoods and PPE (gloves, lab coats). specifies emergency measures for related compounds, including eye rinsing (15+ minutes) and dry chemical fire suppression .

Advanced Research Questions

Q. How do substituents at the 2- and 3-positions influence antibacterial activity in fluoroquinoline derivatives?

  • SAR Insights : notes that 7-substituted-1-cyclopropyl-6,8-difluoro derivatives (e.g., EP0153163) exhibit enhanced antibacterial efficacy due to improved DNA gyrase inhibition. The indolylmethyl group at position 2 may enhance cell permeability .
  • Experimental Design : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents (e.g., indole vs. phenyl groups).

Q. What mechanistic pathways explain the cyclocondensation of 7,8-diamino-4-oxoquinoline intermediates?

  • Reaction Mechanism : details nucleophilic addition of α-acetyl-N-arylhydrazonoyl chlorides to ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate, forming pyrido[2,3-f]quinoxalines via site-selective cyclization in ethanol/triethylamine .
  • Optimization : Varying aryl groups in hydrazonoyl chlorides can modulate reaction efficiency and product diversity.

Q. Can computational modeling predict the stability of fluorinated quinoline-carboxylic acid complexes with bacterial targets?

  • Methodology : Dock derivatives into E. coli DNA gyrase (PDB: 1KZN) using tools like AutoDock Vina. ’s logP (2.749) and tPSA (76.21 Ų) values inform bioavailability predictions .
  • Validation : Correlate docking scores with experimental IC₅₀ values from ATPase inhibition assays.

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial efficacy of 8-fluoroquinolines: How to resolve them?

  • Analysis : Variations in MIC values may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). and highlight substituent-dependent activity; for instance, trifluoromethyl groups ( ) enhance potency against resistant strains .
  • Resolution : Standardize testing protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).

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